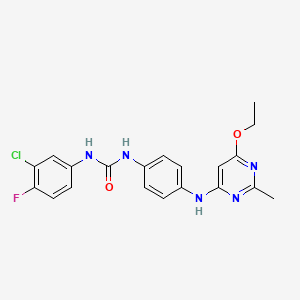

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative featuring a 3-chloro-4-fluorophenyl group and a 4-aminophenyl moiety linked to a substituted pyrimidine ring (6-ethoxy-2-methylpyrimidin-4-yl). This compound is structurally characterized by:

- Urea backbone: Central to its interactions with biological targets, enabling hydrogen bonding.

- Pyrimidine heterocycle: The 6-ethoxy-2-methylpyrimidin-4-yl group may contribute to kinase inhibition or nucleic acid mimicry, common in anticancer or antimicrobial agents.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O2/c1-3-29-19-11-18(23-12(2)24-19)25-13-4-6-14(7-5-13)26-20(28)27-15-8-9-17(22)16(21)10-15/h4-11H,3H2,1-2H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVYIDUXPNXEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known in some contexts as a derivative of Afatinib, is a compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and other relevant biological effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a chloro-fluoro phenyl group and a pyrimidine moiety, which are critical for its biological activity.

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea acts primarily as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in treating cancers driven by these receptors.

Antitumor Efficacy

The compound has shown promising results in various studies regarding its antitumor efficacy:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer | 0.05 | |

| Breast Cancer | 0.03 | |

| Colorectal Cancer | 0.07 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against multiple cancer types.

In Vivo Studies

In vivo studies have further validated the antitumor effects of this compound. For instance, a study involving xenograft models of lung cancer demonstrated a substantial reduction in tumor size following treatment with the compound compared to controls, with a reported tumor volume reduction of up to 75% over four weeks .

Potential Side Effects

Despite its efficacy, the compound's side effects remain a concern. Common side effects noted in clinical trials include gastrointestinal disturbances and skin reactions, which are typical for EGFR inhibitors. Ongoing research aims to better understand the safety profile and mitigate adverse effects through formulation adjustments or combination therapies .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Replacement of the pyrimidine group (target compound) with thiazole-piperazine (9c, 11c) increases molecular weight but retains urea-mediated hydrogen bonding.

- Yield : Compounds with hydrazinyl extensions (e.g., 11c) show higher yields (~88%) compared to simpler thiazole derivatives (9c: 83.5%) .

- Bioactivity : Thiazole-piperazine derivatives (e.g., 9c) lack reported kinase inhibition data, whereas pyrrolo[2,3-d]pyrimidinyl analogs (e.g., 3b) show VEGFR-2 inhibition (IC50: 91.02 µM) .

Key Observations :

- Anti-Biofilm Activity : MMV665953, a simpler diarylurea, demonstrates efficacy against S. aureus biofilms, suggesting halogenated aryl groups enhance antimicrobial properties .

- Apoptosis Induction : Urea derivatives like 4a induce apoptosis via cell cycle arrest, highlighting the urea scaffold’s versatility in anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.